4-amino-N-(3-methoxyphenyl)benzamide
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Overview
Description
4-amino-N-(3-methoxyphenyl)benzamide is an organic compound with the molecular formula C14H14N2O2. It is a benzamide derivative, characterized by the presence of an amino group at the fourth position and a methoxyphenyl group at the third position on the benzamide structure.
Mechanism of Action
Target of Action
It is known that this compound is a crucial building block of many drug candidates , suggesting that it may interact with a variety of biological targets.
Biochemical Pathways
As a building block of many drug candidates , it is likely involved in a variety of biochemical processes.
Result of Action
As a key component of many drug candidates , it likely has diverse effects depending on the specific drug and biological context.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(3-methoxyphenyl)benzamide typically involves the condensation of 4-amino benzoic acid with 3-methoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. This method involves the continuous feeding of reactants into a reactor, where the reaction takes place under controlled conditions. The product is continuously removed from the reactor, allowing for efficient and high-yield production .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and conditions like elevated temperatures and pressures.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines with reduced functional groups.
Substitution: Compounds with new functional groups replacing the methoxy group.
Scientific Research Applications
4-amino-N-(3-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
3-amino-N-(4-methoxyphenyl)benzamide: Similar structure but with the amino and methoxy groups swapped.
N-(3-amino-4-methylphenyl)benzamide: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
4-amino-N-(3-methoxyphenyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the third position and the amino group at the fourth position provides distinct properties compared to its analogs .
Properties
IUPAC Name |
4-amino-N-(3-methoxyphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-4-2-3-12(9-13)16-14(17)10-5-7-11(15)8-6-10/h2-9H,15H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEFNAWDWIDKIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429192 |
Source
|
Record name | 4-amino-N-(3-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
897594-57-9 |
Source
|
Record name | 4-amino-N-(3-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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